molecular formula C10H9Cl2NO B255529 N-allyl-3,4-dichlorobenzamide

N-allyl-3,4-dichlorobenzamide

Cat. No.: B255529
M. Wt: 230.09 g/mol
InChI Key: PSGJMCFHDCSCBY-UHFFFAOYSA-N
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Description

N-allyl-3,4-dichlorobenzamide is a benzamide derivative featuring a 3,4-dichlorophenyl group attached to an amide nitrogen substituted with an allyl chain. Its molecular formula is C₁₀H₉Cl₂NO, with a structure characterized by electron-withdrawing chlorine atoms at the 3- and 4-positions of the benzene ring and a reactive allyl group on the amide nitrogen.

Properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

3,4-dichloro-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H9Cl2NO/c1-2-5-13-10(14)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H,13,14)

InChI Key

PSGJMCFHDCSCBY-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

C=CCNC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of N-Substituted Dichlorobenzamides

Compound Name Substituents on Benzene N-Alkyl Group Molecular Formula Key Properties (Inferred)
This compound 3,4-Cl₂ Allyl C₁₀H₉Cl₂NO Reactive allyl group; halogen bonds
N-butyl-3,4-dichlorobenzamide 3,4-Cl₂ Butyl C₁₁H₁₃Cl₂NO Increased hydrophobicity
N-cyclohexyl-2,4-dichlorobenzamide 2,4-Cl₂ Cyclohexyl C₁₃H₁₅Cl₂NO Steric rigidity; industrial use

Table 2: Substituent Effects on Benzamide Derivatives

Substituent Type Electronic Effect Example Compound Impact on Reactivity
3,4-Cl₂ Electron-withdrawing This compound Enhances halogen bonding; stabilizes amide
3,4-(OCH₃)₂ Electron-donating N-allyl-3,4-dimethoxybenzamide Increases aromatic electron density
3,4-(CH₃)₂ Neutral N-(3,4-dimethylphenyl)benzamide Steric hindrance; no electronic activation

Research Findings and Implications

  • Crystallographic Behavior : The antiparallel NH conformation in chloro-substituted benzamides promotes robust hydrogen-bonded networks, suggesting utility in crystalline material design .
  • Biological Relevance : Chlorine’s role in halogen bonding positions 3,4-dichloro derivatives as candidates for targeting halogen-binding enzyme pockets, whereas methoxy-substituted analogs may favor electron-rich interactions .
  • Synthetic Flexibility : The allyl group’s reactivity offers pathways for further functionalization (e.g., thiol-ene click chemistry), contrasting with inert saturated chains in butyl or cyclohexyl analogs.

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